4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 80708-25-4
VCID: VC2461090
InChI: InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12)
SMILES: CN1C2=C(C=CC=N2)NC(=O)C1=O
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

CAS No.: 80708-25-4

Cat. No.: VC2461090

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione - 80708-25-4

Specification

CAS No. 80708-25-4
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 4-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione
Standard InChI InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12)
Standard InChI Key QLHZGZKFJLIDJM-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=N2)NC(=O)C1=O
Canonical SMILES CN1C2=C(C=CC=N2)NC(=O)C1=O

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound features a distinctive fused ring system where a pyridine ring is connected to a pyrazine moiety, creating a planar heterocyclic scaffold. The N-methylation at position 4 creates an asymmetry that differentiates it from other positional isomers in this compound class. The compound contains three nitrogen atoms strategically positioned within the bicyclic framework and two carbonyl groups that form the dione functionality at positions 2 and 3 .

The structure can be represented by the SMILES notation: CN1C(=O)C(=O)NC2=C1N=CC=C2, clearly depicting the arrangement of atoms and bonds within the molecule . This specific arrangement of atoms contributes to the compound's physical, chemical, and potentially biological properties.

Physical and Chemical Properties

4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione possesses distinct physicochemical properties that influence its behavior in various chemical and biological environments. Table 1 summarizes the key properties of this compound:

Table 1. Physical and Chemical Properties of 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

PropertyValue
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
CAS Number80708-25-4
MDL NumberMFCD22613715
IUPAC Name4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
SMILESCN1C(=O)C(=O)NC2=C1N=CC=C2
Commercial Purity95%

Isomeric Forms

The dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold can exist in various isomeric forms, primarily differentiated by the position of the methyl substituent. Table 2 compares the 4-methyl isomer with two other significant methyl-substituted variants:

Table 2. Comparison of Methyl-Substituted Isomers of Dihydropyrido[2,3-b]pyrazine-2,3-dione

IsomerCAS NumberMolecular FormulaStructural Distinction
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione80708-25-4C8H7N3O2Methyl group attached to nitrogen at position 4
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione144435-06-3C8H7N3O2Methyl group at position 6 on the ring system
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione144435-01-8C8H7N3O2Methyl group at position 8 on the ring system

These isomers share identical molecular formulas and weights but differ in the position of the methyl substituent . This positional variation can significantly impact physicochemical properties, biological activities, and synthetic accessibility, making the comparative study of these isomers valuable for structure-activity relationship investigations.

Synthesis and Preparation

Laboratory Scale Preparation

Laboratory-scale preparation of 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione likely involves multi-step synthetic procedures with careful control of reaction conditions to ensure optimal yield and purity. The commercial availability of this compound with 95% purity suggests established protocols for its synthesis and purification .

The preparation would involve:

  • Formation of the core heterocyclic scaffold

  • Introduction of the methyl group at the 4-position

  • Purification processes such as recrystallization, column chromatography, or preparative HPLC

Industrial Production

Industrial production methods for 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione would require scaling up laboratory procedures with consideration for efficiency, cost-effectiveness, and environmental impact. For related heterocyclic compounds, industrial synthesis may employ continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Optimization of reaction parameters—including temperature, pressure, catalyst selection, and solvent systems—would be crucial for successful industrial-scale production. The availability of this compound through commercial chemical suppliers indicates established production methods capable of meeting research and development needs.

Biochemical Properties

Structure-Activity Relationships

Structure-activity relationship (SAR) studies for the dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold would provide valuable insights into how structural modifications influence biological activity. Comparative analysis of the 4-methyl, 6-methyl, and 8-methyl isomers could reveal the impact of methyl positioning on biological potency and selectivity.

Table 3. Structural Features and Their Potential Impact on Biological Activity

Structural FeaturePotential Impact on Activity
N-methylation at position 4May affect binding affinity to potential targets
Dione functionality at positions 2 and 3Provides hydrogen bond acceptors for target interactions
Fused ring systemContributes to molecular planarity and potential for π-stacking
Pyridine nitrogenOffers additional hydrogen bonding site and potential for protonation

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione serves as a valuable scaffold for developing compounds with potential therapeutic applications. The compound's structural features offer multiple sites for chemical modification, enabling the design of derivatives with optimized pharmacological profiles.

Table 4. Potential Medicinal Chemistry Applications

Application AreaRationalePotential Development Strategy
Anticancer agentsRelated compounds show anticancer potentialModification of substituents to enhance target selectivity
Enzyme inhibitorsHeterocyclic scaffold provides binding opportunitiesStructure-based design targeting specific enzymes
Pharmacokinetic optimizationCore scaffold can be modified to improve drug-like propertiesAddition of solubilizing groups or metabolic blockers
Probe developmentDistinct structure enables target identificationIncorporation of reporting groups for mechanism studies

Synthetic Building Block

The 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its defined structure with multiple reactive sites enables further functionalization to create diverse chemical libraries with potential biological activities.

Comparative Studies with Structural Analogues

The availability of closely related structural isomers (6-methyl and 8-methyl variants) provides opportunities for comparative studies to elucidate the impact of subtle structural modifications on chemical reactivity and biological activity. Such studies contribute valuable data to structure-activity relationship analyses and can guide the rational design of optimized compounds .

More complex derivatives, such as 1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-[(4-methylphenyl)methyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, demonstrate the synthetic versatility of this scaffold and its potential for incorporation into larger molecular architectures with enhanced or targeted biological properties .

Current Research Trends

Recent Investigations

Recent research appears to be exploring the potential of 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives in various scientific fields. The continued commercial availability of this compound with standardized purity specifications suggests ongoing research interest and applications .

In vitro studies on related compounds have indicated potential anticancer properties, suggesting similar investigations may be underway for the 4-methyl isomer. These studies contribute to the growing body of knowledge regarding the biological activities of this structural class.

Structural Modifications and Derivatives

The development of more complex derivatives, such as those with additional substituents at various positions, represents a significant area of current research. For example, derivatives with benzylpiperazine and methylphenyl substituents demonstrate how the basic scaffold can be elaborated to create compounds with potentially enhanced or specialized properties .

Table 5. Examples of Complex Derivatives Based on the Dihydropyrido[2,3-b]pyrazine-2,3-dione Scaffold

DerivativeMolecular WeightKey Structural Modifications
1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-[(4-methylphenyl)methyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione483.57Addition of benzylpiperazine and methylphenyl groups
7-(4-methylimidazol-1-yl)-2-[[(2S,4R,5R)-4-methyl-5-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methyl]-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione486.5Incorporation of methylimidazole and trifluoromethylphenyl groups

Future Research Directions

Future research on 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione may focus on several promising directions:

  • Development of more efficient and scalable synthetic routes

  • Comprehensive evaluation of biological activities in diverse screening platforms

  • Structure-based design of optimized derivatives with enhanced properties

  • Investigation of specific molecular targets and mechanisms of action

  • Exploration of potential applications beyond medicinal chemistry, such as in materials science or catalysis

The continued investigation of this compound and its derivatives will likely expand our understanding of its properties and potential applications in various scientific and technological domains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator